1-Benzoylpiperidine-4-carbaldehyde
Description
Contextualization of Piperidine (B6355638) Derivatives in Organic and Medicinal Chemistry Research
Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Its prevalence is a testament to its ability to impart favorable physicochemical and biological properties to a molecule. The piperidine scaffold offers a three-dimensional structure with a limited number of rotatable bonds, which can lead to enhanced protein-ligand interactions compared to flat aromatic rings. lifechemicals.com This has made piperidine-based structures highly sought after in drug discovery, with over 100 commercially available drugs containing this core, spanning a wide range of therapeutic areas including antibacterial, anesthetic, and anti-allergic agents. lifechemicals.comexlibrisgroup.com The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's properties, such as its solubility, basicity, and biological activity. researchgate.netnih.gov
Strategic Importance of Carbaldehyde and Benzoyl Moieties in Synthetic Design
The presence of both a carbaldehyde and a benzoyl group on the piperidine scaffold of 1-Benzoylpiperidine-4-carbaldehyde is of significant strategic importance in synthetic organic chemistry.
The carbaldehyde group (-CHO) is a highly versatile functional group. libretexts.org It serves as an electrophilic center, readily undergoing a wide variety of chemical transformations. These include nucleophilic addition reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. ncert.nic.in The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to a diverse range of other functional groups. Furthermore, the aldehyde functionality is crucial for reactions such as the Wittig reaction, aldol (B89426) condensation, and the formation of imines and enamines, all of which are powerful tools for constructing complex molecular architectures. ncert.nic.in The term "carbaldehyde" is specifically used when the aldehyde group is attached to a ring structure. libretexts.orgquora.com
The benzoyl group (C₆H₅CO-), derived from benzoic acid, also plays a critical role. ontosight.aiwikipedia.org It can act as a protecting group for the piperidine nitrogen, modulating its reactivity and preventing unwanted side reactions during a synthetic sequence. ontosight.aiwikipedia.org The benzoyl group is known for its stability but can be removed under specific hydrolytic conditions when desired. ontosight.ai Beyond its protective role, the benzoyl moiety can contribute to the biological activity of the final compound by participating in various interactions with biological targets. ontosight.aiontosight.ai
Overview of this compound as a Key Intermediate and Scaffold in Chemical Research
This compound emerges as a highly valuable building block by combining the advantageous features of the piperidine ring with the synthetic versatility of the carbaldehyde and the strategic utility of the benzoyl group. Its structure makes it an ideal starting material for the synthesis of a wide range of more complex molecules, particularly in the realm of medicinal chemistry.
This compound serves as a key intermediate in the preparation of various biologically active compounds. For instance, its analogue, 1-benzylpiperidine-4-carbaldehyde, is a known reactant in the synthesis of Donepezil, a drug used to treat Alzheimer's disease. sigmaaldrich.com The reactivity of the aldehyde group allows for the introduction of diverse substituents and the construction of new ring systems, while the benzoyl group provides a stable handle that can be manipulated or retained in the final product. The related compound, 1-benzoylpiperidine-4-carboxylic acid, is a crucial intermediate in the synthesis of potent analgesics like remifentanil.
The physical and chemical properties of a close analog, 1-benzylpiperidine-4-carbaldehyde, are summarized in the table below, offering insight into the general characteristics of this class of compounds.
| Property | Value |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| Boiling Point | 315.4 °C at 760 mmHg |
| Density | 1.026 g/mL at 25 °C |
| Refractive Index | n20/D 1.537 |
| Data for 1-Benzylpiperidine-4-carbaldehyde, a closely related analog. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzoylpiperidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCQBKRSKWLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576781 | |
| Record name | 1-Benzoylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120014-29-1 | |
| Record name | 1-Benzoylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzoylpiperidine 4 Carbaldehyde and Its Core Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.comquizlet.com For 1-benzoylpiperidine-4-carbaldehyde, two primary strategic disconnections guide the synthetic planning:
C-N Bond Disconnection: The most apparent disconnection is at the amide bond between the benzoyl group and the piperidine (B6355638) nitrogen. This suggests a reaction between a piperidine-4-carbaldehyde (B112701) precursor and a benzoylating agent, such as benzoyl chloride. This approach places the introduction of the benzoyl moiety as a late-stage functionalization.
Functional Group Interconversion (FGI): The aldehyde functional group at the 4-position can be retrosynthetically derived from other functionalities. Common precursors include a primary alcohol ((1-benzoylpiperidin-4-yl)methanol) via oxidation, or a nitrile or carboxylic acid derivative (like an ester) via reduction. This strategy involves forming the N-benzoylated piperidine ring first, followed by manipulating the functional group at the C4 position.
These disconnections lead to two main forward synthetic strategies: either preparing a substituted piperidine-4-carbaldehyde and then adding the benzoyl group, or preparing an N-benzoylated piperidine with a different C4 substituent and then converting it to the aldehyde.
Approaches to the Piperidine Ring System with 4-Carbaldehyde Functionality
The formation of the core piperidine-4-carbaldehyde structure can be accomplished through various methods, primarily categorized into oxidation of alcohols or reduction of more oxidized functional groups at the 4-position.
A reliable and common method for synthesizing aldehydes is the controlled oxidation of primary alcohols. tcichemicals.com In this context, (1-benzoylpiperidin-4-yl)methanol serves as the direct precursor to the target aldehyde. Several oxidation systems are suitable for this transformation, with Swern and TEMPO-mediated oxidations being prominent for their mild conditions and high efficiency.
The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals. organic-chemistry.org It is known for its mild reaction conditions and broad functional group tolerance. tcichemicals.comwikipedia.org The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of the alcohol and a hindered organic base like triethylamine (B128534) (Et3N). wikipedia.org
The key steps involve the formation of a chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride. wikipedia.org This species reacts with the alcohol to form an alkoxysulfonium salt. The addition of a base deprotonates the salt, generating a sulfur ylide, which then undergoes intramolecular proton transfer and fragmentation through a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (B99878), and triethylammonium chloride. wikipedia.org A significant drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide. organic-chemistry.org The reaction is typically conducted at very low temperatures (e.g., -78 °C) to avoid side reactions. organic-chemistry.org
| Parameter | Description | Reference |
|---|---|---|
| Core Reagents | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine (or another hindered base) | wikipedia.org |
| Reaction Conditions | Low temperature, typically -78 °C, in a solvent like dichloromethane (B109758) (CH2Cl2) | msu.edu |
| Advantages | Mild conditions, high yields, wide functional group tolerance, avoids over-oxidation to carboxylic acid | tcichemicals.comwikipedia.org |
| Disadvantages | Formation of malodorous dimethyl sulfide, requires cryogenic temperatures, sensitive to water | organic-chemistry.org |
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, known as TEMPO, is a stable radical used as a catalyst for the selective oxidation of alcohols. wikipedia.org TEMPO-mediated oxidations are valued for their high selectivity for primary alcohols and mild reaction conditions, often performed at or near room temperature. organic-chemistry.org
In this catalytic system, TEMPO is oxidized to the active N-oxoammonium salt, which is the actual oxidant for the alcohol. wikipedia.org A stoichiometric secondary oxidant (or co-oxidant) is required to regenerate the N-oxoammonium salt from the resulting hydroxylamine, thus maintaining the catalytic cycle. researchgate.net Common co-oxidants include sodium hypochlorite (B82951) (NaOCl, household bleach), [bis(acetoxy)iodo]benzene (BAIB), and sodium periodate (B1199274). google.commdpi.comwindows.net A patent describes a method for preparing 1-benzylpiperidine-4-carboxaldehyde from the corresponding alcohol using a system of TEMPO, sodium periodate, and sodium bromide, highlighting the applicability of this method to similar piperidine structures. google.com This system provides high yield and purity, making it suitable for industrial production. google.com
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | TEMPO or its derivatives (e.g., 4-MeO-TEMPO) | windows.net |
| Co-oxidant | Sodium hypochlorite (NaOCl), Sodium periodate (NaIO4), [Bis(acetoxy)iodo]benzene (BAIB) | google.commdpi.com |
| Reaction Conditions | Typically 0 °C to room temperature in solvents like dichloromethane, often in a biphasic system | google.comwindows.net |
| Advantages | Catalytic, highly selective for primary alcohols, mild conditions, avoids toxic heavy metals | wikipedia.org |
| Disadvantages | Requires a stoichiometric co-oxidant which can sometimes lead to side reactions (e.g., chlorination with NaOCl) | windows.net |
An alternative synthetic route involves the partial reduction of a functional group at the 4-position of the N-benzoylpiperidine ring. This is particularly useful when the corresponding nitrile or carboxylic acid derivative is more accessible than the alcohol.
The reduction of a nitrile (e.g., 1-benzoylpiperidine-4-carbonitrile) to an aldehyde is a common transformation. wikipedia.org A key reagent for this is Diisobutylaluminium hydride (DIBAL-H), which is a mild reducing agent capable of stopping the reduction at the aldehyde stage, especially at low temperatures. wikipedia.orgchemistrysteps.com The mechanism involves the addition of a hydride to the nitrile, forming an intermediate imine-aluminium complex. wikipedia.orgyoutube.com This complex is stable at low temperatures and is hydrolyzed during aqueous workup to release the aldehyde. chemistrysteps.comyoutube.com
The direct reduction of a carboxylic acid to an aldehyde is challenging. Therefore, the acid is typically converted to a more reactive derivative, such as an ester (e.g., ethyl 1-benzoylpiperidine-4-carboxylate). This ester can then be reduced to the aldehyde using a reagent like DIBAL-H at low temperatures. prepchem.com Another classic, though often harsher, method for converting nitriles to aldehydes is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl2) and hydrochloric acid. wikipedia.orgwikipedia.org
Oxidation Reactions of Corresponding Alcohols (e.g., 1-Benzoylpiperidin-4-ylmethanol)
Introduction of the 1-Benzoyl Moiety
The introduction of the benzoyl group onto the piperidine nitrogen is a fundamental step that can be performed either at the beginning or end of the synthetic sequence. This transformation is typically an N-acylation reaction.
If the strategy involves synthesizing a piperidine-4-carbaldehyde precursor first (which may require a protecting group for the aldehyde), the final step is N-benzoylation. This is commonly achieved using Schotten-Baumann conditions. The reaction involves treating the piperidine derivative with benzoyl chloride in the presence of a base. orgsyn.org The base, which can be aqueous sodium hydroxide (B78521) or an organic base like triethylamine or pyridine in an inert solvent, serves to neutralize the hydrochloric acid byproduct and facilitate the reaction. orgsyn.orgnih.gov This method is robust and generally provides high yields for the formation of the amide bond.
Alternatively, if starting from a readily available piperidine derivative like isonipecotic acid (piperidine-4-carboxylic acid), N-benzoylation can be performed early in the synthesis before subsequent modifications at the 4-position. nih.gov
N-Acylation Strategies on Piperidine Precursors
The most direct method for the synthesis of this compound involves the N-acylation of a pre-existing piperidine-4-carbaldehyde scaffold. This approach leverages the nucleophilicity of the secondary amine within the piperidine ring. The Schotten-Baumann reaction is a classic and effective method for this transformation, typically involving the reaction of the piperidine derivative with benzoyl chloride in the presence of a base.
The reaction is generally performed in a two-phase system (an aqueous base solution and an organic solvent) or in a single organic solvent with an added base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. For instance, piperidine can be benzoylated by treating it with benzoyl chloride in the presence of aqueous sodium hydroxide. orgsyn.org This fundamental principle is applied to piperidine precursors already containing the C4-aldehyde functionality or a group that can be readily converted to it.
The choice of precursor is crucial. Piperidine-4-carbaldehyde itself can be used, though its stability can be a concern. Often, a protected form of the aldehyde, such as a diethyl acetal (1-(4-(diethoxymethyl)piperidin-1-yl)ethan-1-one), is used. The acylation is performed on the nitrogen, and the aldehyde is subsequently deprotected under acidic conditions.
Table 1: N-Acylation of Piperidine Precursors
| Piperidine Precursor | Acylating Agent | Base | Typical Solvent(s) | Product |
|---|---|---|---|---|
| Piperidine-4-carbaldehyde | Benzoyl chloride | Sodium hydroxide | Water/Dichloromethane | This compound |
| 4-(Diethoxymethyl)piperidine | Benzoyl chloride | Triethylamine | Dichloromethane | 1-Benzoyl-4-(diethoxymethyl)piperidine |
Sequential Functionalization Approaches
Sequential functionalization provides a versatile route to construct this compound and its analogues by building the molecule in a stepwise manner. This is particularly useful when the desired starting materials are not commercially available or when specific substitution patterns are required. A common strategy begins with a more accessible piperidine derivative, such as 4-piperidinecarboxylic acid or its esters.
One such multi-step synthesis path for an analogue involves the following sequence google.com:
Esterification: 4-Piperidinecarboxylic acid is converted to its methyl ester, typically by reaction with methanol in the presence of an acid catalyst.
N-Alkylation/N-Acylation: The nitrogen of the resulting methyl 4-piperidinecarboxylate is then functionalized. For the target compound, this would be an N-benzoylation step using benzoyl chloride. In other cases, N-benzylation is performed using benzyl (B1604629) bromide. google.com
Hydrolysis: The methyl ester is hydrolyzed back to a carboxylic acid under basic conditions (e.g., using sodium hydroxide). google.com
Conversion to Aldehyde: The carboxylic acid at the C4 position is then converted into the target aldehyde. This can be achieved through several methods:
Reduction of the carboxylic acid to the corresponding alcohol (e.g., using a reducing agent like LiAlH₄), followed by oxidation to the aldehyde (e.g., using Swern oxidation or a TEMPO-based system).
Conversion of the acid to an amide, followed by dehydration to a nitrile, and subsequent reduction to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H). google.com
This stepwise approach allows for the introduction of various functional groups at both the N1 and C4 positions, making it a powerful strategy for creating libraries of analogous compounds. mdpi.com
Chemo-, Regio-, and Stereoselective Synthetic Pathways
Achieving high selectivity is paramount in the synthesis of complex molecules like substituted piperidines.
Regioselectivity: The distinction between the N1, C2, C3, and C4 positions of the piperidine ring is critical. N-acylation, as described above, is inherently regioselective for the nitrogen atom due to its high nucleophilicity compared to the C-H bonds of the ring. Site-selective C-H functionalization at the C4 position can be more challenging and often requires specific directing groups or catalysts to achieve the desired regioselectivity over the C2 or C3 positions. nih.gov Syntheses that start with a C4-substituted precursor, like 4-piperidinecarboxylic acid, circumvent this issue by pre-installing the functionality at the correct position.
Chemoselectivity: In a molecule with multiple functional groups, such as an ester and a secondary amine, reagents must be chosen carefully. For example, during the N-benzoylation of methyl 4-piperidinecarboxylate, the reaction conditions are selected to favor acylation of the amine over any reaction with the ester group. Similarly, when reducing a C4-nitrile to an aldehyde using DIBAL-H, the conditions must be controlled (e.g., low temperature) to prevent over-reduction to the primary alcohol. google.comprepchem.com
Stereoselectivity: While this compound itself is achiral, the synthesis of its analogues can involve the creation of stereocenters. For example, if a substituent were present at the C2 or C3 position, its stereochemical orientation would need to be controlled. This can be achieved through the use of chiral catalysts or auxiliaries, or by employing stereoselective reactions like intramolecular Mannich cyclizations. mdpi.com The development of stereoselective methods is a key area of research for producing enantiomerically pure piperidine-based drug candidates. mdpi.com
Modern Synthetic Adaptations and Method Development
Modern organic synthesis focuses on improving efficiency, safety, and environmental friendliness. Several contemporary methods have been applied to the synthesis of this compound and its analogues.
Advanced Oxidation Methods: Traditional oxidation methods using chromium-based reagents are often hazardous. Modern alternatives are now preferred for converting a C4-hydroxymethyl group to the carbaldehyde. One such method is the use of a catalytic system consisting of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) with a stoichiometric oxidant like sodium periodate. google.com This method is highly efficient, proceeds under mild conditions, and avoids toxic heavy metals, making it suitable for industrial-scale production. google.com
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, significantly increasing efficiency by reducing the number of synthetic steps and purification procedures. Various MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds, often catalyzed by agents like TMSI or graphene oxide. researchgate.net While not a direct synthesis for the target compound, these strategies represent a modern approach to rapidly generate diverse libraries of related piperidine structures.
Flow Chemistry: The use of electrochemical flow cells for reactions like the α-methoxylation of N-formylpiperidine represents a cutting-edge approach. nih.gov Flow chemistry offers advantages such as improved safety, scalability, and reaction control. Such techniques could be adapted for key steps in the synthesis of this compound, for example, in the oxidation or reduction steps, to create a more continuous and efficient manufacturing process.
Table 2: Comparison of Oxidation Methods for Aldehyde Synthesis
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) | High yield, avoids heavy metals | Requires cryogenic temperatures, unpleasant odor |
| TEMPO-mediated Oxidation | TEMPO (catalyst), NaIO₄, NaBr | Room temperature | Mild conditions, high yield, environmentally friendlier google.com | Catalyst cost can be a factor |
Chemical Reactivity and Advanced Transformations of 1 Benzoylpiperidine 4 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group in 1-benzoylpiperidine-4-carbaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Nucleophilic Addition Reactions and Derivatization
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.orglibretexts.org This fundamental reaction allows for the formation of a wide range of derivatives. For instance, the addition of organometallic reagents like Grignard or organolithium reagents results in the formation of secondary alcohols. masterorganicchemistry.com
Derivatization is a common strategy to modify the properties of aldehydes or to introduce specific functionalities. For example, aldehydes can be derivatized under mild conditions for analytical purposes, such as enhancing their detection in mass spectrometry. nih.gov
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Product Type | Reagents and Conditions |
|---|---|---|
| Cyanide ion (CN⁻) | Cyanohydrin | HCN or NaCN/H⁺ |
| Grignard Reagents (R-MgX) | Secondary Alcohol | R-MgX followed by H₃O⁺ workup |
| Organolithium Reagents (R-Li) | Secondary Alcohol | R-Li followed by H₃O⁺ workup |
| Hydride ion (H⁻) | Primary Alcohol | NaBH₄ or LiAlH₄ |
Condensation and Cyclization Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensations)
The aldehyde functionality of this compound is a versatile handle for condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems and other complex structures. nih.govusm.edunih.gov
Schiff Base Formation: One of the most common condensation reactions is the formation of Schiff bases (or imines) through reaction with primary amines. uobasrah.edu.iqresearchgate.netedu.krd This reaction is typically catalyzed by an acid or base and involves the formation of a carbon-nitrogen double bond. researchgate.netedu.krdjocpr.com These Schiff bases can be valuable intermediates for the synthesis of other compounds or can themselves possess interesting biological activities. uobasrah.edu.iqscience.gov
Aldol Condensations: Aldol reactions and condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry. youtube.comiitk.ac.in While this compound itself cannot act as the nucleophilic enolate component in a self-aldol reaction due to the lack of an α-hydrogen on the piperidine (B6355638) ring at the 4-position, it can act as the electrophilic partner in a crossed aldol condensation with another enolizable carbonyl compound. stackexchange.comyoutube.com This reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. youtube.comiitk.ac.in
Cyclization Reactions: The aldehyde group can participate in various intramolecular and intermolecular cyclization reactions to form new ring systems. These reactions are often key steps in the synthesis of complex natural products and medicinally important scaffolds. usm.edumdpi.comnih.govresearchgate.netresearchgate.net For example, the aldehyde can react with a nucleophilic group within the same molecule or with a separate bifunctional molecule to construct new heterocyclic rings.
Table 2: Condensation and Cyclization Reactions
| Reaction Type | Reactant(s) | Product Type |
|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Crossed Aldol Condensation | Enolizable Ketone or Aldehyde | β-Hydroxy Ketone/Aldehyde or α,β-Unsaturated Ketone/Aldehyde |
| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydroisoquinoline |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Product |
Oxidation and Reduction Pathways for Further Functionalization
The aldehyde group can be readily oxidized or reduced to provide access to other important functional groups, further expanding the synthetic utility of this compound.
Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This transformation is useful for introducing a carboxylic acid moiety, which can then be used in a range of subsequent reactions, such as amide bond formation or esterification. A related compound, 1-benzylpiperidine-4-carboxaldehyde, can be synthesized by the oxidation of (1-benzyl-4-piperidyl)methanol (B150785) using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of sodium periodate (B1199274) and sodium bromide. google.com
Reduction: The aldehyde can be reduced to a primary alcohol. openstax.orgorganic-chemistry.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.orgharvard.edulibretexts.org The resulting primary alcohol can serve as a precursor for further functionalization, such as conversion to halides or ethers.
Table 3: Oxidation and Reduction of the Aldehyde Moiety
| Transformation | Product Functional Group | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic Acid | KMnO₄, CrO₃, TEMPO/NaIO₄ |
| Reduction | Primary Alcohol | NaBH₄, LiAlH₄ |
Transformations Involving the N-Benzoyl Group
The N-benzoyl group, while often introduced as a protecting group, also offers opportunities for chemical modification and functionalization.
Cleavage and Modification of the N-Acyl Bond
The N-benzoyl group can be cleaved under various conditions to yield the free piperidine nitrogen. This deprotection step is often necessary to allow for further functionalization at the nitrogen atom. Traditional methods for amide cleavage include acidic or basic hydrolysis. nih.gov More recent methods have explored milder conditions, such as organomediated cleavage using reagents like ethane-1,2-diamine and acetic acid under neutral conditions. nih.gov The ability to remove the benzoyl group selectively is crucial in multi-step syntheses. nih.gov
Modification of the N-acyl bond can also be achieved. For instance, reduction of the amide carbonyl group can lead to the corresponding N-benzylpiperidine derivative.
Aromatic Functionalization Strategies
The benzene (B151609) ring of the N-benzoyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. Friedel-Crafts acylation or alkylation are common methods to introduce new carbon-carbon bonds. nih.gov Halogenation, nitration, and sulfonation can also be performed to introduce other functional groups, which can then be further manipulated. For instance, a halogen atom on the benzoyl ring can participate in cross-coupling reactions, providing a powerful tool for constructing complex molecular architectures. nih.gov
The functionalization of the benzoyl moiety can significantly impact the biological activity of the resulting molecules.
Reactivity of the Piperidine Ring System
The reactivity of the piperidine ring in this compound is significantly influenced by the N-benzoyl group. As an amide, this group is electron-withdrawing, which reduces the nucleophilicity and basicity of the nitrogen atom compared to N-alkyl piperidines. This electronic effect also impacts the stability and reactivity of the saturated heterocyclic core. The piperidine ring is generally stable, but under specific conditions, it can undergo reactions that alter its structure. researchgate.net
Ring-Opening Reactions and Rearrangements
The N-benzoyl substitution confers considerable stability to the piperidine ring, making ring-opening reactions challenging under typical conditions. Unlike N-alkyl or N-aryl piperidines, which can be susceptible to cleavage, the amide resonance in the N-benzoyl group delocalizes the nitrogen's lone pair, strengthening the N-C bonds within the ring and making it less prone to cleavage.
However, related piperidine systems can undergo ring-opening through various mechanisms, illustrating potential, albeit difficult, pathways:
Catalytic Hydrogenolysis: On certain catalysts and under forcing conditions, the C-N bonds in the piperidine ring can be cleaved. For example, the conversion of piperidine on a CoO-MoO₃-Al₂O₃ catalyst at high hydrogen pressure (60 atm) proceeds via ring-opening to form pentylamine, which then undergoes further reactions. utwente.nl
Photochemical Methods: Visible-light-induced single electron transfer photooxidation has been shown to cause the ring-opening of N-alkyl-4-piperidinols. researchgate.net
Base-Induced Rearrangements: Strong bases can induce the opening of N-substituted piperidines that have an allylic chain positioned alpha to the nitrogen atom. researchgate.net
While documented examples of rearrangements for this compound are scarce, mononuclear heterocyclic rearrangements are known for other N-benzoyl structures, typically catalyzed by amines like piperidine itself. rsc.orgrsc.org These reactions, however, usually involve the rearrangement of other heterocyclic systems attached to the benzoyl group rather than the piperidine ring itself. For the 1-benzoylpiperidine (B189436) scaffold, such rearrangements are not commonly observed due to the inherent stability of the saturated ring.
Alkylation and Substitution Reactions on the Piperidine Core
Direct alkylation or substitution on the carbon atoms of the this compound core is synthetically challenging due to the unreactive nature of the sp³ C-H bonds. Most functionalization reactions on similar molecules occur at the nitrogen atom after removal of the benzoyl protecting group. nih.gov
Strategies for achieving substitution on the piperidine ring itself are not widely reported for N-benzoyl derivatives but can be conceptualized based on the reactivity of simpler piperidines:
Enamine Intermediates: A classic approach for substitution at the C3 position of piperidine involves the formation of an enamine-like intermediate, Δ¹-piperideine, from N-chloropiperidine. odu.edu This intermediate can then be alkylated, though the process can be low-yielding due to competing side reactions. odu.edu Adapting this method to an N-benzoyl system would require overcoming the electronic effects of the amide group.
Radical-Mediated Cyclization: While not a direct substitution on a pre-formed ring, radical cyclizations of linear amino-aldehydes using cobalt(II) catalysts are effective for producing substituted piperidines. nih.gov
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for functionalizing otherwise inert positions on the this compound scaffold. These methods can be broadly categorized into cross-coupling reactions, which require a pre-functionalized derivative, and direct C-H functionalization.
Cross-Coupling Reactions Utilizing Derivatives
The this compound structure can be readily modified to create derivatives suitable for various transition metal-catalyzed cross-coupling reactions. This strategy is a cornerstone of medicinal chemistry for elaborating core scaffolds. nih.govnih.gov The most common approach involves introducing a leaving group, typically a halide, onto the benzoyl ring.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds between an organoboron compound and an organic halide. nih.govharvard.edu A derivative such as 1-(4-bromobenzoyl)piperidine-4-carbaldehyde could be coupled with a wide array of aryl or vinyl boronic acids to introduce diverse substituents. nih.gov
| Reactant 1 (Derivative) | Reactant 2 (Boronic Acid) | Catalyst System | Typical Product | Reference |
|---|---|---|---|---|
| 1-(4-Bromobenzoyl)piperidine-4-carbaldehyde | Phenylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃) | 1-(Biphenyl-4-carbonyl)piperidine-4-carbaldehyde | nih.govnih.gov |
| 1-(4-Iodobenzoyl)piperidine-4-carbaldehyde | Thiophene-2-boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-(4-(Thiophen-2-yl)benzoyl)piperidine-4-carbaldehyde | nih.govnih.gov |
| 1-(4-Chlorobenzoyl)piperidine-4-carbaldehyde | Pyridin-3-ylboronic acid | Pd₂(dba)₃, Ligand (e.g., Buchwald ligands), Base (e.g., K₃PO₄) | 1-(4-(Pyridin-3-yl)benzoyl)piperidine-4-carbaldehyde | researchgate.net |
Other Cross-Coupling Reactions:
Heck Coupling: The aldehyde at the C4 position could be converted to an alkene (e.g., via a Wittig reaction) to produce a vinylpiperidine derivative. This derivative could then participate in Heck coupling reactions with aryl halides.
Sonogashira Coupling: A halogenated benzoylpiperidine derivative can be coupled with terminal alkynes using a palladium and copper co-catalyst system, introducing alkynyl functionalities. mdpi-res.com
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a halogenated benzoylpiperidine derivative with various amines, providing access to a wide range of aminated analogues.
C-H Functionalization Studies
Directly converting C-H bonds into C-C or C-heteroatom bonds is a highly atom-economical and efficient strategy. researchgate.netrsc.org While specific C-H functionalization studies on this compound are not prominent, research on related N-acyl and N-heterocyclic piperidine systems demonstrates the potential of this approach. Rhodium catalysis, in particular, has been extensively explored for this purpose. nih.govacs.orgthieme-connect.de
The reaction often relies on a directing group to guide the metal catalyst to a specific C-H bond. In this compound, the amide oxygen of the benzoyl group could potentially serve as a weak directing group, favoring functionalization at the C2 position of the piperidine ring to form a five-membered rhodacycle intermediate. thieme-connect.de
Research on related systems has established several effective protocols:
| Substrate Type | Catalyst/Reagents | Reaction Type | Position Functionalized | Reference |
|---|---|---|---|---|
| N-Pyrimidyl-indoline | [CpRhCl₂]₂, AgSbF₆, Arylsilane | C-H Arylation | C7 (Benzylic) | thieme-connect.de |
| N-Aryl-2-aminopyridines | [Rh(C₈H₁₂)(OMe)]₂, Ligand | C-H Annulation with Alkyne | ortho-C-H of N-Aryl group | rsc.org |
| N-Pendant Alkenyl Benzamides | [CpRh(MeCN)₃](SbF₆)₂ | Intramolecular C-H Cyclization/Annulation | ortho-C-H of Benzamide (B126) | nih.govacs.org |
| N-Methoxybenzamides | Rh(III) catalyst | Coupling with α-allenols | ortho-C-H of Benzamide | researchgate.net |
These studies highlight that with an appropriate directing group and catalyst system, selective C-H functionalization of the piperidine ring or the associated benzoyl group is feasible. nih.govacs.orgthieme-connect.deescholarship.org The development of a method specific to this compound would likely require careful optimization of the catalyst, oxidant, and reaction conditions to achieve desired regioselectivity and yield.
Applications of 1 Benzoylpiperidine 4 Carbaldehyde in Complex Molecule Synthesis and Chemical Biology
Precursor in the Synthesis of Biologically Relevant Heterocyclic Systems
The reactivity of the aldehyde group, combined with the piperidine (B6355638) ring structure, allows 1-benzoylpiperidine-4-carbaldehyde to serve as a key starting material for the assembly of diverse and complex heterocyclic architectures, including spirocyclic and fused-ring systems that are of significant interest in drug discovery.
Spirocycles, characterized by two rings sharing a single atom, are increasingly sought after in medicinal chemistry due to their three-dimensional nature and structural novelty. nih.gov The piperidine ring is a common core in such structures, and syntheses of spiropiperidines are often undertaken for drug discovery projects and as routes to natural products. whiterose.ac.uk
While many syntheses of spiropiperidines start from the corresponding ketone (1-benzoylpiperidine-4-one), the aldehyde functionality of this compound provides a reactive handle for condensation and cyclization reactions to form spiro-heterocycles. For instance, methodologies involving intramolecular cyclizations and organometallic additions are common strategies for creating 3-spiropiperidines. whiterose.ac.uk One specific application involves the synthesis of 1'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives, which have been evaluated for antihypertensive activity. nih.gov
The general strategies for spiropiperidine synthesis can be broadly categorized as either forming the spiro-ring onto a pre-existing piperidine or constructing the piperidine ring onto a pre-existing carbocycle or heterocycle. whiterose.ac.uk The aldehyde group of this compound is particularly suited for the first approach, enabling the construction of a second ring at the C4 position.
Table 1: Selected Strategies for Spirocycle Synthesis Involving Piperidine Scaffolds
| Starting Material Type | Reaction Type | Resulting Spiro-System | Potential Application |
| Piperidine-4-one/carbaldehyde | Condensation/Cyclization | Spiro-oxazines/oxazolidines | Antihypertensive agents nih.gov |
| Piperidine derivatives | Palladium-catalyzed α-arylation | 3-Spiropiperidines | Drug discovery scaffolds whiterose.ac.uk |
| Diene-substituted piperidines | Ring-closing metathesis | Spiro-carbocycles | Natural product synthesis whiterose.ac.uk |
Fused ring systems, where two or more rings share two atoms and a bond, are another important class of molecules in medicinal chemistry. The aldehyde group of this compound is an ideal electrophile for participating in cyclization cascades to build fused heterocyclic frameworks.
One powerful method involves the Brønsted acid-catalyzed carbocyclization cascade, which couples an aldehyde, an alcohol/sulfonamide, and an alkyne in a one-pot reaction. This approach forges multiple new bonds and two new rings, leading to the creation of complex, linear-fused ring systems containing a saturated heterocyclic ring like piperidine. nih.gov This strategy allows for the synthesis of synthetically versatile scaffolds with opportunities for further derivatization. nih.gov The ability to incorporate motifs like indoles and benzofurans makes this chemistry particularly relevant for generating privileged structures in medicinal chemistry. nih.gov
Table 2: Representative Reactions for Fused Ring Synthesis
| Reaction Name | Reactants | Key Features | Resulting Structure |
| Alkynyl Prins Carbocyclization | Aldehyde, Alkynyl Alcohol | Brønsted acid-catalyzed cascade, forms two new rings and three new bonds | Fused Piperidines nih.gov |
| Intramolecular Cycloaddition | Tethered Diene/Dienophile on Piperidine | Thermally or Lewis acid-promoted | Bicyclic Piperidine Derivatives |
| Pictet-Spengler Reaction | Aldehyde, Tryptamine derivative | Acid-catalyzed cyclization | Fused Indole-Piperidine Systems |
Role as a Building Block for Natural Product Analogues
Natural products have historically been a rich source of inspiration for drug discovery. rsc.orgresearchgate.net The synthesis of natural product analogues—molecules that retain the core pharmacophore of a natural product but have modified structures to improve properties—is a key strategy in medicinal chemistry. While direct use of this compound in the total synthesis of a natural product is not widely documented, its structural relative, 1-benzylpiperidine-4-carbaldehyde, is a known key intermediate in the synthesis of Donepezil (marketed as E2020). google.comgoogle.com Donepezil is a piperidine-based acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. Although not a natural product itself, its design was inspired by the need for complex molecules that interact with biological targets.
The benzoylpiperidine framework itself is found in numerous bioactive compounds, and the aldehyde at the C4 position provides a crucial point for chemical elaboration to mimic the complexity and functionality of natural products. nih.gov This "natural product-informed" exploration of chemical space allows chemists to generate novel molecular scaffolds that retain biological relevance. rsc.orgnih.gov
Utilization in Medicinal Chemistry Lead Generation and Optimization
The benzoylpiperidine motif is considered a "privileged structure" in medicinal chemistry. nih.gov This term describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable for developing new drugs. nih.gov this compound is an exemplary starting material for leveraging this privileged scaffold in lead generation and optimization.
Rational drug design relies on understanding the structure and function of a biological target to design molecules that will bind to it with high affinity and selectivity. The benzoylpiperidine fragment is a metabolically stable and reliable chemical frame for this purpose. nih.gov It is often used as a bioisostere of the piperazine (B1678402) ring, a common moiety in many drugs. nih.gov
The 4-carbaldehyde group on the 1-benzoylpiperidine (B189436) scaffold is a versatile chemical handle. It can be readily transformed into a wide array of other functional groups (amines, alcohols, carboxylic acids, heterocycles) through well-established chemical reactions such as reductive amination, Wittig reactions, and condensation reactions. This allows medicinal chemists to systematically modify the structure of a lead compound to improve its pharmacodynamic and pharmacokinetic properties. The ability to easily generate a library of derivatives from a single, advanced intermediate like this compound is a significant advantage in structure-activity relationship (SAR) studies.
The search for new drugs requires the exploration of vast regions of "chemical space"—the theoretical space populated by all possible molecules. rsc.orgresearchgate.net There is a growing emphasis on exploring three-dimensional (3D) chemical space to identify novel bioactive compounds, moving away from the predominantly "flat" molecules that have historically dominated screening libraries. nih.gov
Saturated heterocyclic rings like piperidine are ideal for creating molecules with greater 3D complexity. nih.gov this compound serves as an excellent starting point for diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate a collection of structurally diverse molecules from a common precursor. The reactivity of the aldehyde allows for its participation in a multitude of bond-forming reactions, enabling the synthesis of diverse libraries of compounds based on the privileged benzoylpiperidine scaffold. nih.gov This approach populates screening collections with unique, 3D-rich molecules, increasing the probability of discovering novel bioactive entities. rsc.orgnih.gov
Mechanistic and Theoretical Investigations of 1 Benzoylpiperidine 4 Carbaldehyde and Its Interactions
Advanced Spectroscopic Methodologies for Reaction Monitoring and Mechanistic Elucidation
Modern spectroscopic methods allow for the real-time observation of chemical reactions, providing invaluable data on the formation of intermediates, transition states, and byproducts. This information is key to understanding and controlling reaction pathways.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur. By acquiring NMR spectra at various time points without disturbing the reaction mixture, researchers can identify and quantify reactants, intermediates, and products. This allows for the determination of reaction kinetics and the elucidation of complex reaction mechanisms. For a compound like 1-benzoylpiperidine-4-carbaldehyde, in-situ NMR could be employed to study its synthesis, for example, by monitoring the acylation of piperidine-4-carbaldehyde (B112701) with benzoyl chloride. The technique would allow for the direct observation of the formation of the amide bond and help optimize reaction conditions such as temperature, solvent, and catalyst to maximize yield and minimize impurities. While specific in-situ NMR studies focused solely on this compound are not prevalent in the literature, the methodology is widely applied in organic synthesis for structurally related molecules. researchgate.net
Mass spectrometry (MS) is an essential tool for identifying the components of a chemical reaction mixture and piecing together its pathway. purdue.edu Techniques like Electrospray Ionization (ESI) and Desorption Electrospray Ionization (DESI) allow for the gentle ionization of molecules directly from the reaction solution, enabling the detection of fleeting intermediates that are crucial for mechanistic understanding. purdue.edu In the context of this compound, MS can be used to:
Confirm Product Identity: By providing an accurate mass-to-charge ratio, MS confirms the successful synthesis of the target molecule.
Identify Intermediates: During its synthesis or subsequent reactions, MS can detect transient species, providing direct evidence for the proposed reaction steps. purdue.edu
Characterize Byproducts: The technique helps in identifying side-products, offering insights into competing reaction pathways and allowing for the refinement of reaction conditions to improve selectivity.
High-throughput MS techniques can screen numerous reaction conditions rapidly, accelerating the discovery of optimal synthetic methods and novel chemical transformations. purdue.edu
Computational Chemistry Approaches
Computational chemistry provides a theoretical lens to examine molecular properties and interactions at an atomic level. These in-silico methods complement experimental findings, offering predictive insights that can guide laboratory research. nih.govscispace.com
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of properties for this compound. scirp.org
Key applications of DFT include:
Molecular Geometry Optimization: DFT is used to find the most stable three-dimensional structure of the molecule. nih.gov
Electronic Properties: It allows for the calculation of the energies and shapes of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. scirp.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). scispace.com This is invaluable for predicting how the molecule will interact with other reagents.
| Calculated Property | Significance for this compound | Typical DFT Functional |
|---|---|---|
| Optimized Molecular Structure | Provides the most stable 3D conformation, including bond lengths and angles. | B3LYP nih.govresearchgate.net |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.org | B3LYP/6-311++G(d,p) nih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites, predicting interaction points. scispace.com | B3LYP researchgate.net |
| Chemical Hardness (η) | Measures resistance to change in electron distribution; relates to stability. researchgate.net | B3LYP/6-31G* researchgate.net |
While DFT provides information on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the full range of shapes a molecule can adopt and how it moves over time. nih.gov
Conformational Analysis: This process involves systematically identifying all stable low-energy conformations (conformers) of this compound. The piperidine (B6355638) ring can exist in various chair and boat conformations, and the orientation of the benzoyl and carbaldehyde groups can vary. Understanding the relative energies of these conformers is crucial, as the dominant conformation in solution may be the one that binds to a biological target.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over a specific period, providing a virtual movie of molecular behavior. nih.gov For this compound, an MD simulation can reveal the flexibility of the piperidine ring, the rotational freedom of the substituent groups, and its interactions with solvent molecules. nih.gov This dynamic information is essential for a realistic understanding of how the molecule behaves in a biological environment and for refining docking studies. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govnrfhh.com This method is central to computer-aided drug design for identifying potential drug candidates. nih.govnih.gov
The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. A lower binding energy suggests a more stable and favorable interaction.
Derivatives of the piperidine scaffold are frequently studied as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of Alzheimer's disease. nih.govnih.govresearchgate.net Molecular docking studies on such derivatives reveal critical interactions:
Hydrogen Bonds: Interactions between the ligand and specific amino acid residues in the receptor's active site. researchgate.net
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor.
π-π Stacking: Interactions involving aromatic rings, such as the benzoyl group, with aromatic amino acid residues like tryptophan (Trp) or tyrosine (Tyr) in the enzyme's binding pocket. nih.gov
The table below summarizes findings from molecular docking studies of various compounds containing piperidine or benzoyl moieties against relevant biological targets, illustrating the types of interactions that could be expected for this compound derivatives.
| Compound Type | Target Enzyme | Reported Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| N-benzylpiperidine derivative | Acetylcholinesterase (AChE) | Not explicitly stated, but H-bond noted | Tyr121 | researchgate.net |
| Phthalimidobenzenesulfonamide derivative | Acetylcholinesterase (AChE) | -10.95 (for most active compound) | Tyr70, Asp72, Tyr121, Trp279, Phe330, Tyr334 | nih.gov |
| Benzimidazole derivative | Butyrylcholinesterase (BChE) | -9.80 (for most active compound) | Trp82, His438, Gly116, Gly117, Ala199 | researchgate.net |
| Pyrazole-carboxamide derivative | Carbonic Anhydrase II (hCA II) | -8.281 (for most active compound) | His94, His96, His119, Val121, Thr199, Thr200 | nih.gov |
| Benzimidazole analogue | Cyclooxygenase-2 (COX-2) | -11.34 | His207, His386, His388, Leu390 | researchgate.net |
Quantum Chemical Studies of Reaction Mechanisms and Transition States
As of the current body of scientific literature, detailed quantum chemical studies focusing specifically on the reaction mechanisms and transition states of this compound are not publicly available. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition state geometries, and activation energies, research has not yet been published that applies these methods directly to this compound.
Theoretical investigations into related molecules, such as other substituted piperidines or benzaldehyde (B42025) derivatives, have demonstrated the utility of these computational approaches. For instance, studies on similar heterocyclic aldehydes often explore nucleophilic addition reactions to the carbonyl group, reductions of the aldehyde, and reactions involving the piperidine nitrogen. These studies typically calculate the energetic profiles of reaction pathways, identifying the transition states that connect reactants, intermediates, and products.
In the context of this compound, a quantum chemical study would likely investigate the influence of the N-benzoyl group on the reactivity of the C4-carbaldehyde moiety. Key areas of investigation would include:
Conformational Analysis: Determining the preferred conformations of the piperidine ring and the orientation of the benzoyl and carbaldehyde groups.
Electronic Properties: Analyzing the charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential to predict sites of reactivity.
Reaction Energetics: Calculating the activation energy barriers for various potential reactions, such as hydride reduction, Grignard addition, or Wittig reactions, to understand the feasibility and selectivity of these transformations.
Transition State Structures: Elucidating the geometry of the transition states to provide insight into the stereochemical outcomes of reactions.
Preclinical Research on Biological Activities of 1 Benzoylpiperidine 4 Carbaldehyde Derivatives
In Vitro Enzyme Inhibition Studies
The structural framework of 1-benzoylpiperidine-4-carbaldehyde has proven to be a versatile template for designing potent and selective enzyme inhibitors. Preclinical evaluations have focused on several key enzymatic targets.
Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. nih.gov A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to the core compound, have been synthesized and assessed for their anti-AChE activity. ebi.ac.uk One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an exceptionally low IC50 value of 0.56 nM. ebi.ac.uk This compound also showed high selectivity, with an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE). ebi.ac.uk Conversely, the N-benzoylpiperidine derivative itself was found to be almost inactive, highlighting the critical role of specific substitutions on the piperidine (B6355638) and benzamide (B126) moieties for potent enzyme inhibition. ebi.ac.uk
BACE1 is another primary target in Alzheimer's research, as it is a key enzyme in the production of amyloid-β peptides. mdpi.comnih.gov While extensive research exists for various scaffolds as BACE1 inhibitors, specific data on this compound derivatives remains an area for further exploration. nih.govresearchgate.netresearchgate.net However, the broader class of piperidine derivatives has been investigated. For instance, some piperidine-containing compounds have been designed to have dual inhibitory action against both AChE and Aβ aggregation. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Its inhibition is a therapeutic target for neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.net Several studies have focused on developing benzoylpiperidine derivatives as MAGL inhibitors.
A novel class of benzylpiperidine-based compounds demonstrated potent, reversible, and selective MAGL inhibition. nih.gov Within this series, compound 13 was identified as a particularly effective inhibitor. nih.gov Further optimization of the benzoylpiperidine class led to the identification of highly potent and selective reversible MAGL inhibitors, with some compounds showing IC50 values in the low nanomolar range. acs.orgmdpi.com For example, diarylsulfide benzoylpiperidine derivatives have shown IC50 values as low as 1.26 nM. mdpi.com These compounds also exhibited significant antiproliferative activity in various cancer cell lines. mdpi.com
Table 1: MAGL Inhibition by Benzoylpiperidine Derivatives
| Compound | Description | hMAGL IC₅₀ (nM) | Selectivity vs FAAH | Reference |
|---|---|---|---|---|
| 7 | First synthesized benzylpiperidine MAGL inhibitor | 133.9 nM | Good (FAAH IC₅₀ = 5.9 µM) | nih.govresearchgate.net |
| 10c | Dichloro-substituted phenolic ring | 124.6 nM | Not specified | nih.govresearchgate.net |
| 10d | Dichloro-substituted phenolic ring | 107.2 nM | Not specified | nih.govresearchgate.net |
| 10e | Bromo-substituted phenolic ring | 109.4 nM | Not specified | nih.govresearchgate.net |
| 20 | p-fluoro on phenolic, p-i-propyl on benzoyl | 80 nM | Selective vs FAAH, CB1/2 (>10 µM) | mdpi.com |
| 21 | Diarylsulfide derivative | 30 nM | Selective vs FAAH, ABHD-6/-12, CB1/2 (>10 µM) | mdpi.com |
| 22-24 | Diarylsulfide derivatives | 1.26 - 1.86 nM | Not specified | mdpi.com |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme for DNA synthesis and is a well-established target for antimicrobial and anticancer therapies. nih.govnih.gov A novel series of thiosemicarbazones derived from a 4-piperidine-benzaldehyde scaffold were synthesized and evaluated for their DHFR inhibitory activity. nih.gov These compounds showed potent inhibition, with IC50 values ranging from 13.70 µM to 47.30 µM. nih.gov The most active derivative in this series, compound 5p , demonstrated the highest inhibitory activity against the DHFR enzyme. nih.gov
Tyrosinase Inhibition
Tyrosinase is the key enzyme controlling melanin (B1238610) production, making it a target for developing inhibitors for conditions related to hyperpigmentation. nih.govacs.org A series of piperidine amides derived from benzoic and cinnamic acids have been investigated as tyrosinase inhibitors. nih.gov In these studies, benzylpiperidine derivatives were found to be particularly promising. nih.govacs.org The most potent compound, 5b , exhibited a pIC50 of 4.99 in the monophenolase assay. nih.govacs.org This activity was shown to be independent of radical scavenging, suggesting direct competition with the enzyme's substrate. acs.org
Table 2: Tyrosinase Inhibition by Benzoylpiperidine Amide Derivatives
| Compound | Scaffold | Monophenolase Assay (pIC₅₀) | Diphenolase Assay (pIC₅₀) | Reference |
|---|---|---|---|---|
| 3a | Cinnamoyl Piperazine (B1678402) | Not specified | 4.18 | nih.gov |
| 5b | Benzoylpiperidine | 4.99 | Not specified | nih.govacs.org |
Structure-Activity Relationship (SAR) Derivations for Enzyme Binding
The development of this compound derivatives has been guided by detailed structure-activity relationship (SAR) studies.
For AChE inhibition , SAR analysis revealed that introducing a bulky substituent at the para-position of the benzamide moiety significantly increases activity. ebi.ac.uk Furthermore, the addition of an alkyl or phenyl group to the nitrogen atom of the benzamide dramatically enhances inhibitory potency. The basicity of the piperidine nitrogen is also crucial for activity. ebi.ac.uk
For MAGL inhibition , SAR studies on benzoylpiperidine derivatives highlighted that modifications on both the phenolic and benzoyl moieties are critical. mdpi.com For instance, the introduction of an electron-withdrawing fluorine atom on the phenolic group can enhance hydrogen bonding with the enzyme. mdpi.com Additionally, optimizing the substituent in the lipophilic channel of MAGL, such as with an i-propyl group, can improve hydrophobic interactions and boost potency. mdpi.com For diarylsulfide derivatives, a meta-substituent was found to effectively occupy a hydrophobic pocket of the enzyme. mdpi.com
For DHFR inhibition , SAR analysis of thiosemicarbazone derivatives guides the rational design of more potent and selective compounds by elucidating how different structural modifications impact biological activity. nih.gov
For Tyrosinase inhibition , SAR indicated that benzoyl analogues were generally more potent than cinnamoyl derivatives. nih.gov The presence of hydrophobic benzyl (B1604629) groups was found to contribute to higher potency, making benzylpiperidines a promising scaffold due to their balanced activity and favorable physicochemical properties. nih.govacs.org
Receptor Binding and Modulation Studies in Cell-Free and Cellular Systems
Beyond enzyme inhibition, the benzoylpiperidine scaffold is a privileged structure that confers affinity for various G-protein coupled receptors (GPCRs) and other receptor types. nih.gov
Derivatives containing this scaffold have shown high affinity for serotonin (B10506) receptors. Specifically, certain benzoylpiperidine derivatives are potent ligands for both the 5-HT₇ and 5-HT₂ₐ receptors, with Kᵢ values in the low nanomolar range (2 nM and 4 nM, respectively, for one compound). nih.gov Functional assays confirmed their roles as antagonists or partial antagonists at these receptors. nih.gov
Furthermore, the benzoylpiperidine fragment is a key component in a class of potent and selective σ₁ receptor inhibitors. nih.gov The σ₁ receptor is implicated in various central nervous system functions and is overexpressed in many cancers. One racemic compound featuring a p-fluorobenzoylpiperidine moiety demonstrated an exceptionally high affinity for the σ₁ receptor with a Kᵢ value of 0.48 nM and remarkable selectivity over the σ₂ receptor (3627-fold). nih.gov
In other studies, piperidine/piperazine-based compounds from an in-house collection were screened, leading to the discovery of a compound with high affinity for the S1R (Kᵢ value of 3.2 nM), acting as an agonist. nih.gov The basic amino group in these structures appears to be a key driver for S1R/S2R affinity and selectivity. nih.gov
Table 3: Receptor Binding Affinity of Benzoylpiperidine Derivatives
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Functional Activity | Reference |
|---|---|---|---|---|
| 63 | 5-HT₇ | 2 nM | Partial Antagonist | nih.gov |
| 5-HT₂ₐ | 4 nM | Full Antagonist | nih.gov | |
| 64 | 5-HT₇ | 2 nM | Full Antagonist | nih.gov |
| 5-HT₂ₐ | 27 nM | Full Antagonist | nih.gov | |
| 76 | σ₁ | 0.48 nM | Inhibitor | nih.gov |
| 1 | S1R | 3.2 nM | Agonist | nih.gov |
Serotonin Receptor (e.g., 5-HT7, 5-HT2A) Ligand Affinity and Functional Modulation
Derivatives of the piperidine scaffold have shown notable affinity for various serotonin (5-HT) receptors, which are crucial targets for treating central nervous system (CNS) disorders. nih.govmdpi.com The 5-HT2A and 5-HT7 receptors, in particular, have been a focus of research due to their roles in mood, cognition, and psychosis. mdpi.comuni-mainz.de
Atypical antipsychotic drugs often act as potent 5-HT2A receptor antagonists, a property believed to contribute to their efficacy. uni-mainz.de Research has shown that specific piperidine derivatives can be designed to exhibit high affinity for the 5-HT2A receptor. For instance, novel derivatives of MDL 100907, a known 5-HT2A antagonist, have been synthesized and shown to have nanomolar range Ki values for this receptor, indicating strong binding. uni-mainz.de The structural features of these derivatives are critical in determining their affinity and selectivity. nih.gov
Furthermore, the 5-HT7 receptor is implicated in conditions like depression and cognitive deficits. nih.govresearchgate.net Dual-acting ligands that target both 5-HT1A and 5-HT7 receptors are of significant interest. nih.gov Studies on arylpiperazine derivatives have revealed compounds with high affinity for both these receptors. For example, a derivative, compound 21 , was identified as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, with Ki values of 0.74 nM and 8.4 nM, respectively. nih.gov This dual functionality suggests potential as an antidepressant agent. nih.gov
The affinity of these compounds for serotonin receptors is often evaluated through radioligand binding assays, where the new compounds compete with a known radiolabeled ligand for binding to the receptor. nih.govnih.gov The inhibition constant (Ki) is then determined, with lower values indicating higher affinity. The table below summarizes the binding affinities of selected piperidine and related derivatives for serotonin receptors from various studies.
| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|---|
| MDL 100907 Derivatives (e.g., MA-1, (R)-MH.MZ) | 5-HT2A | Nanomolar range | Antagonist | uni-mainz.de |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | Not specified | nih.gov |
| Arylpiperazine Derivative (Compound 21) | 5-HT1A | 0.74 | Full Agonist | nih.gov |
| Arylpiperazine Derivative (Compound 21) | 5-HT7 | 8.4 | Antagonist | nih.gov |
| HBK-15 | 5-HT1A | High affinity | Not specified | researchgate.net |
| HBK-15 | 5-HT7 | Moderate affinity | Not specified | researchgate.net |
| D2AAK4 | 5-HT2A | Moderate affinity | Antagonist | nih.gov |
| D2AAK4 | 5-HT7 | Moderate affinity | Not specified | nih.gov |
Dopamine (B1211576) Receptor (e.g., D2) Interactions
The dopamine D2 receptor is a primary target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. nih.govnih.gov Many piperidine and piperazine derivatives have been investigated for their ability to interact with D2 receptors. nih.gov
Research into azaindole, benzofuran, and benzothiophene (B83047) analogs of L-741626, which share structural similarities with classic D2 antagonists like haloperidol, has identified compounds with high affinity and selectivity for the D2 receptor over the D3 receptor. nih.gov For example, compounds 6 and 7 in one study demonstrated high D2 receptor affinity, with the iodo substituent on the phenyl-piperidinol moiety being crucial for this activity. nih.gov
Multitarget ligands that interact with both dopamine and serotonin receptors are of particular interest for developing atypical antipsychotics with improved side-effect profiles. nih.gov One such compound, D2AAK4, was found to be a moderate affinity antagonist at the D2 receptor, while also showing affinity for the 5-HT2A receptor. nih.gov This dual action is a hallmark of atypical antipsychotics. nih.gov
The table below presents data on the interaction of various piperidine-related derivatives with dopamine receptors.
| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|---|
| Azaindole Analog (Compound 6) | D2 | High affinity | Antagonist | nih.gov |
| Azaindole Analog (Compound 7) | D2 | High affinity | Antagonist | nih.gov |
| D2AAK4 | D2 | Moderate affinity (Ki D2/Ki 5-HT2A > 1.12) | Antagonist | nih.gov |
| HBK-15 | D2 | Moderate affinity | Not specified | researchgate.net |
| SYA16263 (Lead for dual ligands) | D2 | 124 | Not specified | nih.gov |
Sigma-1 Receptor Ligand Studies
The sigma-1 receptor, a unique protein located in the endoplasmic reticulum, is involved in a variety of cellular functions and has been implicated in numerous diseases, including addiction, pain, and cancer. nih.gov Consequently, ligands that modulate this receptor are of significant therapeutic interest. nih.govunict.it
Derivatives of benzylpiperazine and phenoxyalkylpiperidine have been developed as high-affinity ligands for the sigma-1 receptor. nih.govuniba.it For instance, the 4-methoxybenzylpiperazinyl derivative 8 was identified as a potent and selective sigma-1 receptor ligand. nih.gov Further structural modifications led to compound 15 , which exhibited even higher affinity (Ki = 1.6 nM) and selectivity. nih.gov
Similarly, studies on phenoxyalkylpiperidines have identified compounds with sub-nanomolar affinity for the sigma-1 receptor. uniba.it The p-chloro derivative 1a and its p-methoxy counterpart 1b showed potent anti-amnesic effects in animal models, which is a known sigma-1 receptor-mediated response. uniba.it These findings highlight the potential of piperidine-based scaffolds in developing novel sigma-1 receptor modulators for various neurological and psychiatric conditions. researchgate.net
The following table summarizes the findings from studies on sigma-1 receptor ligands.
| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|---|
| Benzylpiperazinyl Derivative (Compound 8) | Sigma-1 | Potent | Not specified | nih.gov |
| Benzylpiperazinyl Derivative (Compound 15) | Sigma-1 | 1.6 | Not specified | nih.gov |
| Phenoxyalkylpiperidine (Compound 1a) | Sigma-1 | 0.86 | Agonist (inferred from anti-amnesic effects) | uniba.it |
| Phenoxyalkylpiperidine (Compound 1b) | Sigma-1 | 0.89 | Agonist (inferred from anti-amnesic effects) | uniba.it |
In Vitro Cellular Pathway Modulation in Disease Models
Beyond receptor binding, derivatives of this compound have been investigated for their effects on cellular pathways, particularly in the context of cancer.
The antiproliferative potential of piperidine derivatives has been demonstrated against a variety of human cancer cell lines. nih.govnih.gov For example, new ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were synthesized and tested against several leukemia cell lines, including Jurkat, U266, K562, U937, and HL60. nih.gov Certain derivatives, such as 1a , 1m , and 1n , showed significant cytotoxic potential against these leukemia cells while exhibiting low activity against normal hematopoietic cells, indicating a favorable selectivity index. nih.gov
In another study, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a novel class of tubulin inhibitors with antiproliferative activity in the DU-145 prostate cancer cell line. nih.gov Optimization of the lead compound resulted in a derivative, 12a , with a GI50 of 120 nM, highlighting its potential as a lead for developing new chemotherapeutic agents. nih.gov The antiproliferative activity of these compounds was found to be dependent on specific structural features, such as a mono-substituted carboxamide moiety and the presence of an aromatic or heteroaromatic ring. nih.gov
The table below summarizes the antiproliferative activity of selected piperidine derivatives.
| Derivative Class | Cancer Cell Line(s) | Activity (e.g., IC50, GI50) | Reference |
|---|---|---|---|
| Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylates (1a, 1m, 1n) | Jurkat, U266, K562, U937, HL60 (Leukemia) | High activity against leukemia cells, low against normal cells | nih.gov |
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide (12a) | DU-145 (Prostate Cancer) | GI50 = 120 nM | nih.gov |
| Benzopyran-4-one-isoxazole hybrids (5a-d) | MDA-MB-231 (Breast Cancer) and others | IC50 = 5.2–22.2 μM (MDA-MB-231) | mdpi.comchapman.edu |
Understanding the mechanisms by which these compounds exert their antiproliferative effects is crucial for their development as therapeutic agents. Studies have begun to elucidate these cellular responses. For instance, the antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was found to be mediated through the inhibition of tubulin polymerization. nih.gov This was confirmed by biochemical assays with pure tubulin and by observing an increased number of mitotic cells after treatment of a leukemia cell line. nih.gov
In another example, a benzopyran-4-one-isoxazole hybrid compound, 5a , was found to induce apoptosis in MDA-MB-231 breast cancer cells. chapman.edu At a concentration of 5 μM, this compound induced apoptosis in 50.8% of the cells, suggesting that the induction of programmed cell death is a key mechanism of its anticancer activity. chapman.edu
Antimicrobial and Antiviral Research in In Vitro Systems
In addition to their effects on mammalian cells, piperidine derivatives have also been explored for their potential to combat microbial and viral infections.
A variety of piperidine-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.orgresearchgate.net These studies have often shown that the synthesized compounds exhibit significant antimicrobial activity when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org The antimicrobial efficacy can be influenced by the specific substituents on the piperidine ring. researchgate.net For example, in one study, the introduction of a thiosemicarbazone group to piperidin-4-ones enhanced their antifungal activity. biomedpharmajournal.org
In the realm of antiviral research, certain piperidinone derivatives have been investigated as potential inhibitors of the human immunodeficiency virus type 1 (HIV-1). nih.gov Specifically, 4-benzylpyridinone derivatives have been identified as potent and selective non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov Compounds 14 , 19 , and 27 from one study were particularly active, inhibiting the replication of HIV-1 in CEM-SS cells with IC50 values in the nanomolar range (0.2 to 6 nM). nih.gov Notably, compound 27 was also effective against a nevirapine-resistant strain of the virus, suggesting a potential role in overcoming drug resistance. nih.gov
The following table provides a summary of the antimicrobial and antiviral activities of selected piperidine derivatives.
| Derivative Class | Target Organism/Virus | Activity | Reference |
|---|---|---|---|
| 2,6-Diaryl-3-methyl-4-piperidones and their thiosemicarbazones | Various bacteria and fungi | Significant antibacterial and antifungal activity | biomedpharmajournal.org |
| 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives | Bacterial and fungal plant pathogens | Significant antimicrobial activities | researchgate.net |
| 4-Benzylpyridinone derivatives (14, 19, 27) | HIV-1 | IC50 = 0.2 - 6 nM | nih.gov |
| Piperidine derivatives (compounds 5-10) | Various bacteria and fungi | Compound 6 showed strongest antibacterial activity | academicjournals.org |
| Piperidine derivatives (compounds 1 and 2) | Staphylococcus aureus, Escherichia coli | Compound 2 showed excellent antibacterial activity | biointerfaceresearch.com |
Antibacterial Activity of Derivatives
The search for novel antimicrobial agents has led researchers to explore the potential of this compound derivatives. Studies have shown that modifications to the benzoyl and piperidine moieties can yield compounds with notable antibacterial effects.
Research into piperidine-4-carboxamide derivatives, which share a structural relationship with this compound, has revealed that certain synthesized compounds exhibit least to moderate antibacterial effects against both gram-positive and gram-negative bacteria. researchgate.net For instance, the synthesis and evaluation of 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide and 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide demonstrated this varied spectrum of activity. researchgate.net
Similarly, the synthesis of various piperidine derivatives has been a subject of interest due to their potential biological and pharmacological activities. researchgate.netbiointerfaceresearch.com The antimicrobial efficacy of these compounds is often evaluated against standard bacterial strains. researchgate.net For example, a study involving new piperidine derivatives, synthesized through methods like Wittig olefination and O-alkylation, tested their antibacterial activity using the disc diffusion method against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). biointerfaceresearch.com The results indicated that while one compound showed moderate activity, another displayed excellent antibacterial properties compared to standard drugs. biointerfaceresearch.com
Furthermore, research on thiosemicarbazone derivatives of piperidin-4-ones has shown that the addition of a thiosemicarbazone moiety can enhance antimicrobial activity. biomedpharmajournal.org Some of these derivatives exhibited significant antimicrobial activity when compared with ampicillin. biomedpharmajournal.org The antibacterial activity of synthesized compounds is often compared to standard antibiotics to gauge their potency. researchgate.netbiomedpharmajournal.org
The following table summarizes the antibacterial activity of selected piperidine derivatives from various studies.
| Compound/Derivative Class | Bacterial Strains Tested | Activity Level | Reference |
| 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide | Gram-positive and Gram-negative bacteria | Least to moderate | researchgate.net |
| 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | Gram-positive and Gram-negative bacteria | Least to moderate | researchgate.net |
| Synthesized Piperidine Derivative 1 | Staphylococcus aureus, Escherichia coli | Moderate | biointerfaceresearch.com |
| Synthesized Piperidine Derivative 2 | Staphylococcus aureus, Escherichia coli | Excellent | biointerfaceresearch.com |
| Thiosemicarbazone derivatives of piperidin-4-one | Various strains | Significant | biomedpharmajournal.org |
Antiviral Activity and Mechanistic Insights (e.g., Influenza HA fusion inhibition)
Beyond their antibacterial potential, derivatives of this compound have been investigated for their antiviral properties, particularly against the influenza virus. The influenza virus hemagglutinin (HA), a protein crucial for viral entry into host cells, is a key target for antiviral drugs. nih.govnih.gov
A class of N-benzyl-4,4-disubstituted piperidines has been identified as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.gov Mechanistic studies have revealed that these compounds act by inhibiting the low pH-induced membrane fusion process mediated by HA. nih.gov Computational studies have pinpointed a novel binding site for these inhibitors at the bottom of the HA2 stem, near the fusion peptide. nih.gov The interaction involves π-stacking between the N-benzylpiperidine moiety of the inhibitor and specific amino acid residues of the HA protein, namely F9HA2 and Y119HA2, as well as a salt bridge formation. nih.gov This binding pocket provides a structural basis for the observed H1N1-specific activity of these inhibitors. nih.gov
The search for new antiviral agents has also involved screening new derivatives of N-substituted piperidines against the influenza A/H1N1 virus. nih.gov In one study, the antiviral activity of synthesized compounds was evaluated in vitro on a cell model infected with the influenza virus. nih.gov The results indicated that all tested substances were effective against the influenza A/H1N1 virus when compared to commercial drugs like Tamiflu and Rimantadine. nih.gov
The development of drugs that inhibit the fusion of the virus with the host cell membrane is a promising antiviral strategy. nih.gov Arbidol, an anti-influenza drug, functions by inhibiting HA-mediated membrane fusion. nih.gov Research on derivatives structurally related to Arbidol aims to further understand the structure-activity relationship and develop more potent inhibitors. nih.gov
The table below highlights key findings related to the antiviral activity of piperidine derivatives.
| Derivative Class | Virus Target | Mechanism of Action | Key Findings | Reference |
| N-benzyl-4,4-disubstituted piperidines | Influenza A virus (H1N1) | Inhibition of HA-mediated membrane fusion | Identification of a novel binding site on HA2, specific activity against H1N1 | nih.gov |
| N-substituted piperidine derivatives | Influenza A/H1N1 virus | Not specified | All tested compounds showed effectiveness against the virus compared to commercial drugs | nih.gov |
Development of Molecular Probes and Chemical Biology Tools
The unique structural features of this compound and its derivatives make them valuable starting points for the development of molecular probes and chemical biology tools. The benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.gov
The carbonyl group within the benzoylpiperidine structure can form hydrogen bonds with target molecules, and the piperidine ring can be modified to explore structure-activity relationships (SAR). nih.gov This versatility has led to the design and synthesis of benzoylpiperidine derivatives as ligands for various receptors, including serotonin receptors. nih.gov For example, certain derivatives have been identified as potent and selective ligands for 5-HT2A receptors. nih.gov
While direct research on this compound as a molecular probe is not extensively detailed in the provided results, the broader class of benzoylpiperidine derivatives demonstrates significant potential in this area. Their ability to be modified and to interact with specific biological targets makes them suitable for designing probes to study cellular processes and receptor functions.
Future Directions and Emerging Research Avenues for 1 Benzoylpiperidine 4 Carbaldehyde
The foundational role of the 1-benzoylpiperidine-4-carbaldehyde scaffold as a versatile synthetic intermediate has established its importance in medicinal chemistry and materials science. As research progresses, several key areas are emerging that promise to expand its utility and application. These future directions focus on enhancing the efficiency and sustainability of its synthesis, broadening its biological applications through advanced screening and mechanistic studies, and exploring its potential in novel materials.
Q & A
Basic: What synthetic routes are recommended for 1-Benzoylpiperidine-4-carbaldehyde, and what experimental conditions are critical for achieving high yields?
Methodological Answer:
The synthesis of this compound typically involves multi-step protocols. A common approach includes:
- Piperidine Functionalization : Reacting piperidine derivatives with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzoyl group .
- Aldehyde Formation : Oxidation of a 4-hydroxymethyl or 4-methyl group on the piperidine ring using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO) .
Critical Conditions : - Temperature Control : Maintain sub-0°C temperatures during oxidation to prevent over-oxidation to carboxylic acids.
- Solvent Purity : Use anhydrous solvents (e.g., THF, DCM) to avoid side reactions with moisture-sensitive intermediates.
- Catalyst Optimization : Adjust stoichiometry of benzoylation reagents to minimize byproducts like N,N-dibenzoylated derivatives .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, as the compound is classified as a skin/eye irritant .
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors .
- Storage : Store in a refrigerator (2–8°C) in airtight, light-resistant containers to prevent degradation. Separate from oxidizing agents (e.g., peroxides) to avoid reactive hazards .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under federal/state regulations .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms benzoyl and aldehyde group integration (e.g., aldehyde proton at ~9.8 ppm) and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C13H15NO2: 217.11 g/mol) and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, SHELXL software refines structural parameters (e.g., bond angles, torsional strain) .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reaction yield data when scaling up the synthesis of this compound?
Methodological Answer:
- DOE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent volume, catalyst loading) and identify nonlinear effects. For example, increasing benzoyl chloride equivalents beyond 1.2 may reduce yields due to side reactions .
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde formation and optimize reaction quenching timing.
- Scale-Dependent Kinetics : Re-evaluate mixing efficiency (e.g., switch from magnetic stirring to mechanical agitation) to address mass transfer limitations at larger scales .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide medicinal chemistry applications.
- Reaxys Database Mining : Cross-reference analogous piperidine derivatives to hypothesize reaction pathways (e.g., reductive amination of the aldehyde group) .
Advanced: How to design experiments to investigate the stereochemical outcomes of nucleophilic additions to this compound?
Methodological Answer:
- Chiral Auxiliaries : Introduce chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) during nucleophilic addition and analyze diastereomer ratios via chiral HPLC .
- Dynamic Kinetic Resolution (DKR) : Use asymmetric catalysts (e.g., BINAP-metal complexes) to control stereoselectivity under kinetic vs. thermodynamic conditions.
- Circular Dichroism (CD) : Characterize enantiomeric excess (ee) of products and correlate with reaction parameters (temperature, solvent polarity) .
Advanced: What strategies mitigate byproduct formation during the oxidation of this compound derivatives?
Methodological Answer:
- Stepwise Oxidation : Replace strong oxidants (e.g., KMnO4) with milder agents like TEMPO/NaClO to prevent over-oxidation to carboxylic acids .
- Protecting Groups : Temporarily protect the aldehyde moiety (e.g., acetal formation) before oxidizing other functional groups.
- Byproduct Trapping : Add scavengers (e.g., polymer-bound sulfonic acid resins) to sequester reactive intermediates like iminium ions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
